1-benzyl-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a chromenone moiety, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-benzyl-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: shares similarities with other heterocyclic compounds, such as indole derivatives and other chromenone-based molecules.
Indole derivatives: These compounds also feature a fused ring system and have diverse biological activities.
Chromenone-based molecules: These compounds are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific combination of a pyrrolidine ring and a chromenone moiety.
Properties
Molecular Formula |
C21H18N2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-benzyl-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18N2O4/c24-19-11-16(13-23(19)12-14-4-2-1-3-5-14)21(26)22-17-7-8-18-15(10-17)6-9-20(25)27-18/h1-10,16H,11-13H2,(H,22,26) |
InChI Key |
YIFLOHZOHGRNQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.